Methyl 4-(3-nitropyridin-2-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-nitropyridin-2-yl)benzoate typically involves the nitration of 2-pyridine followed by esterification with methyl 4-bromobenzoate. The reaction conditions often require the use of a nitrating agent such as nitric acid and a catalyst like sulfuric acid to facilitate the nitration process. The esterification step may involve the use of a base such as sodium hydroxide to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-nitropyridin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation of the nitro group.
Substituted derivatives: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
Methyl 4-(3-nitropyridin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-nitropyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with these targets, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate: Similar in structure but with the nitro group positioned differently on the pyridine ring.
Methyl 4-(2-nitro-3-pyridinyl)benzenecarboxylate: Another structural isomer with the nitro group in a different position.
Uniqueness
Methyl 4-(3-nitropyridin-2-yl)benzoate is unique due to its specific nitro group positioning, which influences its reactivity and interaction with biological targets. This unique positioning allows for distinct chemical reactions and biological effects compared to its isomers .
Properties
IUPAC Name |
methyl 4-(3-nitropyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLOXZMDUQVLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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